2-Tridecenenitrile, (2E)-
Overview
Description
It is a clear, colorless to pale yellowish liquid with a strong citrus odor reminiscent of orange and mandarin oil . This compound is used in various applications, including perfumery and flavoring, due to its distinctive scent.
Preparation Methods
2-Tridecenenitrile, (2E)-, can be synthesized through the Knoevenagel condensation of undecanal with cyanoacetic acid, followed by subsequent decarboxylation . The reaction conditions typically involve the use of a base catalyst to facilitate the condensation reaction. Industrial production methods may vary, but the Knoevenagel condensation remains a common approach due to its efficiency and yield.
Chemical Reactions Analysis
2-Tridecenenitrile, (2E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tridecenenitrile, (2E)-, has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other nitrile-containing compounds.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a reference standard in fragrance research.
Mechanism of Action
The mechanism of action of 2-Tridecenenitrile, (2E)-, primarily involves its interaction with olfactory receptors due to its strong citrus odor. The molecular targets are the olfactory receptors in the nasal epithelium, which detect the compound and send signals to the brain, resulting in the perception of its characteristic scent.
Comparison with Similar Compounds
2-Tridecenenitrile, (2E)-, can be compared with other similar nitrile compounds, such as:
2-Tridecenenitrile (isomer): Different isomers may have varying olfactory properties and chemical reactivity.
2-Dodecenenitrile: Another nitrile compound with a similar structure but different chain length, affecting its physical and chemical properties.
2-Tetradecenenitrile:
The uniqueness of 2-Tridecenenitrile, (2E)-, lies in its specific molecular structure, which imparts its characteristic citrus odor and makes it valuable in fragrance and flavor applications .
Properties
IUPAC Name |
(E)-tridec-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12H,2-10H2,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSPQBFDRTUGEF-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10273980 | |
Record name | (2E)-Tridec-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10273980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912818-62-3 | |
Record name | 2-Tridecenenitrile, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912818623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-Tridec-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10273980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-TRIDECENENITRILE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L06IZ5U2LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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